Methyl 5,5-difluorooxane-3-carboxylate

Description

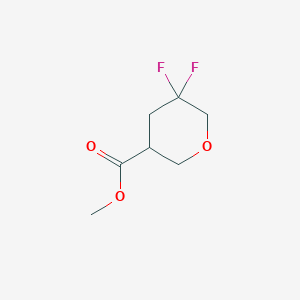

Methyl 5,5-difluorooxane-3-carboxylate is a fluorinated cyclic ester with the molecular formula C₇H₈F₂O₃ and a molecular weight of 190.14 g/mol. Its structure features a six-membered oxane ring substituted with two fluorine atoms at the 5-position and a methyl ester group at the 3-position. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 190.14 g/mol |

| Melting Point | 34–36°C |

| Boiling Point | 215–217°C |

| Solubility | DMSO, Ethanol |

| Partition Coefficient (logP) | 1.42 |

The compound’s fluorination enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

methyl 5,5-difluorooxane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c1-11-6(10)5-2-7(8,9)4-12-3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDIBLZBGFZAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(COC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-difluorooxane-3-carboxylate typically involves the fluorination of oxane derivatives. One common method includes the reaction of oxane-3-carboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-difluorooxane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxane-3-carboxylic acid derivatives.

Reduction: Formation of oxane-3-methanol derivatives.

Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5,5-difluorooxane-3-carboxylate is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Employed in the development of new materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 5,5-difluorooxane-3-carboxylate exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Fluorination vs. Oxo Substitution

Replacing the 5,5-fluorine atoms in this compound with a single oxo group (as in Methyl 5-oxooxane-3-carboxylate) reduces molecular weight (172.14 g/mol ) and logP (0.89 ), reflecting decreased lipophilicity. The oxo derivative also exhibits lower thermal stability (boiling point 198–200°C ) and increased water solubility due to polarity .

Fluorination vs. Methyl Substitution

Methyl 5,5-dimethyloxane-3-carboxylate, with 5,5-dimethyl groups, shows higher molecular weight (188.22 g/mol ) and logP (1.75 ) than the difluoro analog. The methyl groups contribute to a higher boiling point (225–227°C ) but reduce solubility in polar solvents like DMSO .

Ester Chain Length Impact

Ethyl 5,5-difluorooxane-3-carboxylate, with an ethyl ester group, has a higher molecular weight (208.17 g/mol ) and logP (1.68 ) than the methyl ester variant. The ethyl chain slightly lowers the melting point (28–30°C ) due to reduced crystallinity but maintains comparable boiling behavior (220–222°C ) .

Biological Activity

Methyl 5,5-difluorooxane-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

This compound can be synthesized through various chemical pathways involving difluoromethylation and subsequent esterification processes. The introduction of fluorine atoms into organic molecules often enhances their biological activity by increasing lipophilicity and metabolic stability.

The biological activity of this compound has been primarily investigated in relation to its inhibitory effects on specific protein interactions involved in tumorigenesis. Notably, it has shown promise as a potent inhibitor of the c-Myc transcription factor, which is frequently overexpressed in various cancers.

- Inhibition of c-Myc : Studies indicate that this compound disrupts the formation of c-Myc-Max heterodimers, which are crucial for c-Myc's transcriptional activity. The compound demonstrated an IC50 value of approximately 34.8 μM against c-Myc-Max interactions, indicating significant potency compared to other analogs .

Cell Line Studies

Research utilizing cell lines such as HL60 and Daudi has demonstrated that this compound effectively inhibits cell proliferation. The compound induces a G0/G1 phase arrest in the cell cycle, leading to reduced cell viability and eventual apoptosis in c-Myc overexpressing cells .

Case Study 1: In Vitro Efficacy

A study conducted on HL60 cells revealed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. The compound's ability to maintain high intracellular concentrations for extended periods contributed to its efficacy .

| Cell Line | IC50 (μM) | Phase Arrest |

|---|---|---|

| HL60 | 34.8 | G0/G1 |

| Daudi | Similar results | G0/G1 |

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicated that this compound has a favorable profile with prolonged retention within cells compared to other inhibitors like 10074-G5. This characteristic suggests that modifications to its structure may enhance its therapeutic potential by prolonging its action against target proteins .

Structure-Activity Relationship (SAR)

The presence of difluoromethyl groups in the compound has been linked to enhanced biological activity. Modifications to the carboxylic acid moiety can also impact the compound's efficacy and stability. Future research may focus on optimizing these functional groups to improve selectivity and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.